molecular formula C17H15N7O2S B12226652 N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B12226652
M. Wt: 381.4 g/mol
InChI Key: REDISIAPTRKILV-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a tetrazole ring, and a sulfanylacetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinazolinone core, followed by the introduction of the tetrazole ring and the sulfanylacetamide group. Common reagents used in these reactions include various amines, acids, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted tetrazole derivatives. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. The sulfanylacetamide group can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, share structural similarities but may have different functional groups.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole have a similar tetrazole ring but lack the quinazolinone and sulfanylacetamide groups.

    Sulfanylacetamide Derivatives: Compounds such as N-(2-mercaptoacetyl)glycine have a similar sulfanylacetamide group but different core structures.

Uniqueness

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its combination of a quinazolinone core, a tetrazole ring, and a sulfanylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C17H15N7O2S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N7O2S/c25-14-8-4-7-13-12(14)9-18-16(19-13)20-15(26)10-27-17-21-22-23-24(17)11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,18,19,20,26)

InChI Key

REDISIAPTRKILV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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